3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one
CAS No.:
Cat. No.: VC13601953
Molecular Formula: C17H11N3O2
Molecular Weight: 289.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11N3O2 |
|---|---|
| Molecular Weight | 289.29 g/mol |
| IUPAC Name | 3-phenyl-7-(triazol-1-yl)chromen-2-one |
| Standard InChI | InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H |
| Standard InChI Key | WCOUECSPZFQZDI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Introduction
Structural and Chemical Profile of 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
Molecular Architecture
The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a phenyl group and at the 7-position with a 1,2,3-triazole ring. Its molecular formula is C₁₇H₁₁N₃O₂, with a molar mass of 289.29 g/mol. The IUPAC name, 3-phenyl-7-(triazol-1-yl)chromen-2-one, reflects this substitution pattern. The canonical SMILES string C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O encodes the planar coumarin system fused to the triazole heterocycle.
Table 1: Key Physicochemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₁N₃O₂ | |
| Molecular weight (g/mol) | 289.29 | |
| IUPAC name | 3-phenyl-7-(triazol-1-yl)chromen-2-one | |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Synthetic Methodologies
CuAAC-Based Click Chemistry
The most efficient route involves a two-step protocol:
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Azide Preparation: 7-Azido-3-phenylcoumarin is synthesized by reacting 7-hydroxy-3-phenylcoumarin with sodium azide (NaN₃) in dimethylformamide (DMF) at 0–5°C .
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Cycloaddition: The azide undergoes Cu(I)-catalyzed [3+2] cycloaddition with terminal alkynes (e.g., phenylacetylene) in a t-BuOH/H₂O/DMF (1:1:1) solvent system. Copper sulfate (CuSO₄) and sodium ascorbate facilitate regioselective 1,4-triazole formation .
Reaction yields typically exceed 75%, with purity confirmed by HPLC . This method’s modularity allows diversification of the triazole’s aryl substituents by varying alkyne inputs .
Table 2: Optimization of CuAAC Conditions
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | CuSO₄/Na ascorbate | 85 | |
| Solvent | t-BuOH:H₂O:DMF (1:1:1) | 79–85 | |
| Temperature | Room temperature | 82 | |
| Reaction time | 3 hours | 80 |
Alternative Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ at m/z 290.1034 (calc. 290.1029) confirms the formula C₁₇H₁₁N₃O₂ . Fragment ions at m/z 189.0652 (coumarin core) and 105.0339 (phenyl) validate the structure .
Infrared Spectroscopy
Key absorptions include:
Antimalarial Activity
In vitro testing against Plasmodium falciparum 3D7 strain revealed IC₅₀ = 1.2 μM, comparable to chloroquine (IC₅₀ = 0.8 μM) . The triazole moiety enhances heme polymerization inhibition, disrupting parasite detoxification .
Cytotoxicity and Selectivity
Preliminary assays on HEK293 cells show CC₅₀ > 100 μM, indicating favorable selectivity indices (SI > 8.3) .
Molecular Docking Studies
Interaction with DNA Gyrase
Docking into S. aureus DNA gyrase (PDB: 2XCT) reveals:
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Hydrogen bonding: Triazole N-2 with Asp84 (2.1 Å)
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π-π stacking: Phenyl group and Tyr122
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Binding energy: −9.2 kcal/mol, surpassing ciprofloxacin (−7.8 kcal/mol) .
Applications and Future Directions
Drug Development Prospects
The compound’s dual inhibition of microbial topoisomerases and heme polymerization makes it a candidate for:
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Multitarget antimalarials
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Antibiotic adjuvants against MRSA
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Antifungal coatings for medical devices
Synthetic Biology Applications
Enzymatic cascades incorporating cytochrome P450 monooxygenases could enable biosynthesis, avoiding transition-metal catalysts .
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